AM-5262

GPR40 Agonist Incretin Secretion Type 2 Diabetes

AM-5262 is a conformationally constrained, full GPR40 agonist with a 2-fold improvement in oral efficacy over AM-1638 and a cleaner selectivity profile (6 vs. 12 off-target hits). It robustly stimulates GSIS and GLP-1/GIP secretion, making it the benchmark tool for T2D research. Avoid assay variability caused by partial agonists.

Molecular Formula C33H35FO4
Molecular Weight 514.6 g/mol
Cat. No. B10779999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-5262
Molecular FormulaC33H35FO4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1(CCCC1C2=C(C=CC(=C2)COC3=CC4=C(CCC45CC5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C
InChIInChI=1S/C33H35FO4/c1-32(2)13-4-5-27(32)25-15-20(6-10-24(25)26-16-22(37-3)9-11-30(26)34)19-38-23-8-7-21-12-14-33(28(21)17-23)18-29(33)31(35)36/h6-11,15-17,27,29H,4-5,12-14,18-19H2,1-3H3,(H,35,36)/t27-,29-,33-/m0/s1
InChIKeyXPLWBHWPOUEOSJ-GSZYCOFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM-5262: A Potent GPR40 Full Agonist for Type II Diabetes Research


AM-5262 is a potent, full agonist of the G-protein-coupled receptor 40 (GPR40/FFAR1), a clinically validated target for the treatment of type II diabetes mellitus [1]. As a spirocycle-constrained, small-molecule full agonist, AM-5262 enhances glucose-stimulated insulin secretion (GSIS) and improves glucose homeostasis in vivo [1]. This compound is a critical research tool and a valuable lead candidate for the development of novel antidiabetic therapies, offering a well-characterized pharmacological profile [1].

Why AM-5262's Profile Precludes Substitution with Other GPR40 Agonists


The GPR40 agonist class is not monolithic. Substituting AM-5262 with another agonist like TAK-875 or AMG 837 is scientifically unsound due to critical differences in mechanism (full vs. partial agonism) [1], binding site (allosteric vs. orthosteric) [1], and in vivo potency [1]. The specific conformational constraints of AM-5262 lead to a unique combination of improved pharmacokinetic properties and a cleaner off-target profile [1]. This evidence-based differentiation is crucial for ensuring experimental reproducibility and advancing drug discovery programs, as the data below will demonstrate.

Quantitative Differentiation of AM-5262: Head-to-Head Data vs. AM-1638 and Other GPR40 Agonists


AM-5262's 2-5x Greater Potency for GLP-1 and GIP Secretion vs. AM-1638

In a direct head-to-head comparison, AM-5262 demonstrated significantly enhanced potency for stimulating the secretion of the incretin hormones GLP-1 and GIP from rat intestinal cells compared to the earlier full agonist AM-1638 [1].

GPR40 Agonist Incretin Secretion Type 2 Diabetes

AM-5262's 2x In Vivo Efficacy Advantage Over AM-1638 in a Diabetic Mouse Model

In a high-fat diet/streptozotocin (HF/STZ) type II diabetic mouse model, AM-5262 exhibited a clear, quantitative advantage in vivo. A 30 mg/kg oral dose of AM-5262 achieved comparable glycemic control to a 60 mg/kg dose of AM-1638 during an oral glucose tolerance test (OGTT), indicating a two-fold improvement in efficacy [1].

Oral Glucose Tolerance Test OGTT Type 2 Diabetes

AM-5262's 6-7x Lower Plasma Exposure for Equivalent Efficacy vs. AM-1638

Pharmacokinetic analysis from the HF/STZ mouse study revealed that AM-5262 achieves its enhanced efficacy with significantly lower systemic exposure. Total plasma drug levels were measured to be 6-7 fold lower for AM-5262 (at 30 mg/kg) compared to AM-1638 (at 60 mg/kg) [1]. This underscores the compound's intrinsically higher in vivo potency.

Pharmacokinetics In Vivo Potency GPR40 Agonist

AM-5262's Improved Rat Pharmacokinetic Profile vs. AM-1638

AM-5262 exhibits a significantly improved pharmacokinetic (PK) profile in rats compared to its predecessor, AM-1638. This is primarily driven by a substantially lower clearance rate, which prolongs its half-life and enhances overall exposure [1].

Pharmacokinetics Clearance GPR40 Agonist

AM-5262's Superior Off-Target Selectivity vs. AM-1638

AM-5262 demonstrates a cleaner off-target profile compared to AM-1638 when screened against a broad panel of 101 receptors, ion channels, and transporters at 10 μM [1]. Specifically, while AM-1638 showed >70% inhibition at 12 targets, AM-5262 showed this level of inhibition at only 6 targets [1].

Selectivity Off-target effects GPR40 Agonist

Recommended Applications for AM-5262 Based on Verified Evidence


In Vivo Pharmacology Studies for Type II Diabetes

AM-5262 is ideally suited for in vivo studies in diabetic rodent models, such as HF/STZ mice, to investigate the therapeutic potential of GPR40 full agonism. Its demonstrated 2-fold improvement in oral efficacy and superior PK profile compared to AM-1638 [1] makes it the preferred tool for dose-response and chronic dosing studies aimed at establishing robust proof-of-concept data.

In Vitro Functional Assays for GPR40 Agonism

Use AM-5262 as a reference standard in cellular assays (e.g., GLP-1/GIP secretion from primary intestinal cells [1], GSIS assays with human islets [1]) to characterize novel GPR40 modulators. Its high potency and full agonist profile provide a consistent and well-documented benchmark for assessing new chemical entities.

Lead Optimization Benchmarking

In medicinal chemistry programs, AM-5262 serves as a key benchmark for optimizing novel GPR40 agonists. Its established PK (e.g., rat Cl = 0.25 L/h/kg [1]) and selectivity profile (inhibition at 6 targets vs. 12 for AM-1638 [1]) provide clear, quantitative goals for improving upon existing leads.

Mechanistic Studies of Incretin Secretion

Due to its potent stimulation of GLP-1 and GIP secretion [1], AM-5262 is a valuable tool for dissecting the role of GPR40 in enteroendocrine cell function. Its allosteric binding mode relative to partial agonists like AMG 837 [1] further allows for specific investigations into biased signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-5262

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.